molecular formula C18H24N2O B12799254 2-((4-Aminobutyl)amino)-1,2-diphenylethanol CAS No. 58733-36-1

2-((4-Aminobutyl)amino)-1,2-diphenylethanol

Cat. No.: B12799254
CAS No.: 58733-36-1
M. Wt: 284.4 g/mol
InChI Key: XGCILVMFEGTLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Aminobutyl)amino)-1,2-diphenylethanol is an organic compound that features a unique structure combining an amino group, a butyl chain, and a diphenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Aminobutyl)amino)-1,2-diphenylethanol typically involves the reaction of 1,2-diphenylethanol with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminobutyl)amino)-1,2-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-Aminobutyl)amino)-1,2-diphenylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((4-Aminobutyl)amino)-1,2-diphenylethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The diphenylethanol moiety can interact with hydrophobic regions of proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutylamine: Shares the butylamine structure but lacks the diphenylethanol moiety.

    1,2-Diphenylethanol: Contains the diphenylethanol structure but lacks the amino group.

    N-(4-Aminobutyl)acetamide: Similar in structure but with an acetamide group instead of the diphenylethanol moiety.

Uniqueness

2-((4-Aminobutyl)amino)-1,2-diphenylethanol is unique due to its combination of an amino group, a butyl chain, and a diphenylethanol moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

58733-36-1

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-aminobutylamino)-1,2-diphenylethanol

InChI

InChI=1S/C18H24N2O/c19-13-7-8-14-20-17(15-9-3-1-4-10-15)18(21)16-11-5-2-6-12-16/h1-6,9-12,17-18,20-21H,7-8,13-14,19H2

InChI Key

XGCILVMFEGTLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.